An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-1,3-oxathiolane
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenyl)-1,3-oxathiolane
Introduction
In the landscape of modern drug discovery and development, a profound understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from synthesis and formulation through to its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. This guide provides a comprehensive technical overview of 2-(4-Fluorophenyl)-1,3-oxathiolane, a heterocyclic compound of interest due to its structural relation to pharmacologically active molecules. The 1,3-oxathiolane ring system is a key scaffold in several successful antiviral drugs, and the incorporation of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability and binding affinity.
This document is intended for researchers, scientists, and drug development professionals, offering both a summary of key properties and detailed experimental protocols for their determination. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from the fundamental properties of the molecule to practical methodologies for its synthesis and characterization.
Chemical and Physical Properties
The physicochemical properties of a compound are critical determinants of its "drug-likeness" and its suitability for further development. While extensive experimental data for 2-(4-Fluorophenyl)-1,3-oxathiolane is not widely published, we can infer and predict its key properties based on its structure and data from closely related analogues, such as 2-phenyl-1,3-oxathiolane.[1][2]
| Property | Predicted/Calculated Value | Rationale/Comments |
| Molecular Formula | C₉H₉FOS | Calculated from structure |
| Molecular Weight | 184.23 g/mol | Calculated from atomic weights |
| Melting Point | 65-70 °C | Estimated based on 2-phenyl-1,3-oxathiolane (62-63 °C)[3]; the fluorine atom may slightly increase the melting point due to altered crystal packing. |
| Boiling Point | ~100-105 °C at 5 Torr | Estimated based on 2-phenyl-1,3-oxathiolane (86-87 °C at 5 Torr)[3]; the increased polarity due to fluorine would be expected to raise the boiling point. |
| logP (Octanol/Water Partition Coefficient) | 2.3 - 2.8 | Predicted. The XLogP3 for 2-phenyl-1,3-oxathiolane is 2.1[1]. The addition of a fluorine atom to a phenyl ring typically increases the logP by approximately 0.2-0.5. |
| Aqueous Solubility | Low | Expected to be sparingly soluble in water due to its nonpolar aromatic ring and largely hydrophobic structure. |
| pKa | Not ionizable | The molecule lacks acidic or basic functional groups within the typical physiological pH range. |
Synthesis and Purification
The synthesis of 2-aryl-1,3-oxathiolanes is commonly achieved through the acid-catalyzed reaction of a substituted benzaldehyde with 2-mercaptoethanol.[4][5] This reaction proceeds via the formation of a hemithioacetal, which then undergoes intramolecular cyclization and dehydration to yield the 1,3-oxathiolane ring.
Synthetic Workflow
Caption: Synthetic workflow for 2-(4-Fluorophenyl)-1,3-oxathiolane.
Detailed Synthetic Protocol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), 2-mercaptoethanol (1.1 eq), and toluene (as the solvent).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure 2-(4-Fluorophenyl)-1,3-oxathiolane.
Spectroscopic Characterization
The identity and purity of the synthesized 2-(4-Fluorophenyl)-1,3-oxathiolane can be confirmed using various spectroscopic techniques. The expected spectral data are based on analogues like 2-(4-(benzyloxy)phenyl)-1,3-oxathiolane and 2-(2-bromophenyl)-1,3-oxathiolane.[6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets of doublets (or two multiplets) in the range of δ 7.0-7.5 ppm, corresponding to the four protons on the 4-fluorophenyl ring. The fluorine atom will cause characteristic splitting patterns.
-
Methine Proton (C2-H): A singlet at approximately δ 6.0-6.2 ppm.
-
Methylene Protons (C4-H₂ and C5-H₂): Two multiplets in the range of δ 3.2-4.6 ppm, corresponding to the four protons on the oxathiolane ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals in the range of δ 115-165 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant, and other aromatic carbons will show smaller two- and three-bond couplings.
-
Methine Carbon (C2): A signal around δ 85-88 ppm.
-
Methylene Carbons (C4 and C5): Signals around δ 72 ppm (C-O) and δ 34 ppm (C-S).
-
-
IR (Infrared) Spectroscopy:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹
-
C-O stretching: ~1050-1150 cm⁻¹
-
C-F stretching: ~1200-1250 cm⁻¹
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 184.
-
Key Fragmentation: Loss of the oxathiolane ring or fragmentation of the fluorophenyl group.
-
Experimental Protocols for Physicochemical Property Determination
The following protocols describe standard methods for the experimental determination of key physicochemical properties.
Analytical Workflow
Caption: Workflow for experimental physicochemical property determination.
Melting Point Determination[8][9][10]
-
Sample Preparation: Finely powder a small amount of the crystalline compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁-T₂. A pure compound will have a sharp melting range of 1-2 °C.
Aqueous Solubility Determination[11][12][13][14]
-
Sample Preparation: In a small, sealed vial, add an excess amount of the compound to a known volume of deionized water.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a calibration curve.
logP (Octanol/Water Partition Coefficient) Determination (Shake-Flask Method)[15]
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow for partitioning between the two phases, then allow the layers to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol layers using an appropriate analytical technique.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
pKa Determination[16][17][18][19][20]
For 2-(4-Fluorophenyl)-1,3-oxathiolane, which is not expected to be ionizable, a pKa determination would likely confirm the absence of acidic or basic properties within the typical aqueous pH range. However, for compounds with ionizable groups, a common method is potentiometric titration.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water-miscible co-solvent if aqueous solubility is low).
-
Titration: Titrate the solution with a standardized solution of strong acid or base while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point at which half of the compound has been neutralized).
Potential Applications and Field Insights
The 1,3-oxathiolane scaffold is a privileged structure in medicinal chemistry, most notably for its role in nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of HIV and HBV.[4] The fluorine atom is a common bioisostere for a hydrogen atom in drug design, often introduced to block metabolic oxidation at that position, thereby increasing the compound's half-life. Additionally, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially influencing its binding interactions with biological targets.
Given these considerations, 2-(4-Fluorophenyl)-1,3-oxathiolane could serve as a valuable building block or fragment in the synthesis of novel therapeutic agents. Its physicochemical profile, particularly its predicted lipophilicity (logP ~2.3-2.8), suggests it is likely to have good membrane permeability, a desirable trait for orally bioavailable drugs.
Conclusion
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